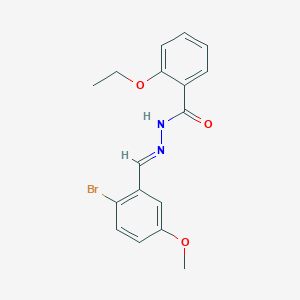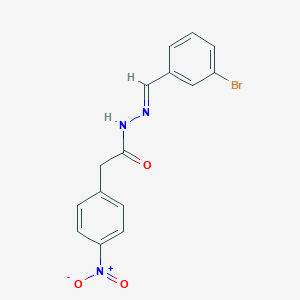
5-(3,4-dichlorobenzylidene)-3-(2-furylmethyl)-2-thioxo-1,3-thiazolidin-4-one
Übersicht
Beschreibung
5-(3,4-dichlorobenzylidene)-3-(2-furylmethyl)-2-thioxo-1,3-thiazolidin-4-one is a synthetic compound that has been studied for its potential applications in scientific research. Also known as DBMT, this compound has been shown to have a variety of biochemical and physiological effects that make it a promising candidate for further investigation.
Wirkmechanismus
The exact mechanism of action of DBMT is not fully understood, but it is thought to act by modulating the activity of certain enzymes and transcription factors in the body. Specifically, DBMT has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators in the body. DBMT has also been shown to modulate the activity of certain transcription factors, such as nuclear factor-kappa B (NF-kB), which are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
DBMT has been shown to have a variety of biochemical and physiological effects in the body. In addition to its anti-inflammatory and antioxidant properties, DBMT has been shown to have antitumor activity, as well as the ability to modulate the immune system. DBMT has also been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using DBMT in lab experiments is that it is a synthetic compound, which means that it can be easily synthesized in large quantities. Additionally, DBMT has been shown to have a variety of biochemical and physiological effects, which makes it a versatile tool for studying a variety of biological processes. However, one limitation of using DBMT in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments involving this compound.
Zukünftige Richtungen
There are many potential future directions for research involving DBMT. One area of interest is the development of new drugs based on the structure of DBMT, which could have applications in the treatment of a variety of diseases. Additionally, further research is needed to fully understand the mechanism of action of DBMT, which could lead to the development of new therapies for a variety of conditions. Finally, more research is needed to explore the potential applications of DBMT in the field of neuroscience, particularly in the treatment of neurodegenerative diseases.
Wissenschaftliche Forschungsanwendungen
DBMT has been studied for its potential applications in a variety of scientific fields, including pharmacology, biochemistry, and molecular biology. In pharmacology, DBMT has been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the development of new drugs for the treatment of inflammatory diseases. In biochemistry and molecular biology, DBMT has been studied for its ability to modulate the activity of enzymes and transcription factors, which could have implications for the development of new therapies for a variety of diseases.
Eigenschaften
IUPAC Name |
(5Z)-5-[(3,4-dichlorophenyl)methylidene]-3-(furan-2-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9Cl2NO2S2/c16-11-4-3-9(6-12(11)17)7-13-14(19)18(15(21)22-13)8-10-2-1-5-20-10/h1-7H,8H2/b13-7- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNSHRBUPIOTBFI-QPEQYQDCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CN2C(=O)C(=CC3=CC(=C(C=C3)Cl)Cl)SC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)CN2C(=O)/C(=C/C3=CC(=C(C=C3)Cl)Cl)/SC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9Cl2NO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5Z)-5-(3,4-dichlorobenzylidene)-3-(furan-2-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(tert-butyl)-2-{[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]thio}acetamide](/img/structure/B3862971.png)
![N-[1-(cyclohexylmethyl)-3-piperidinyl]-3-imidazo[1,2-a]pyridin-2-ylpropanamide](/img/structure/B3862982.png)

![9H-fluoren-9-one O-[(1-naphthylamino)carbonyl]oxime](/img/structure/B3863008.png)
![2-[2-(4-methoxybenzylidene)hydrazino]-2-oxo-N-(1-phenylethyl)acetamide](/img/structure/B3863014.png)

![4-{3-[(4-fluorophenyl)amino]-2,5-dioxo-1-pyrrolidinyl}benzoic acid](/img/structure/B3863024.png)
![4-{2-[(3-chlorophenoxy)acetyl]carbonohydrazonoyl}-2-methoxyphenyl 3,4,5-trimethoxybenzoate](/img/structure/B3863029.png)
![3-(benzyloxy)benzaldehyde [4-anilino-6-(1-piperidinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B3863033.png)
![7-chloro-N-[3-(1H-imidazol-1-yl)propyl]-4-methyl-2-quinolinamine](/img/structure/B3863055.png)

![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-methylethyl]-2-(ethylamino)pyrimidine-5-carboxamide](/img/structure/B3863057.png)

